molecular formula C24H25Cl2N3O3 B2714766 Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate CAS No. 338396-55-7

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate

Cat. No.: B2714766
CAS No.: 338396-55-7
M. Wt: 474.38
InChI Key: BQADZTAYNCILKX-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H25Cl2N3O3 and its molecular weight is 474.38. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 2,4-dichlorophenyl group and a piperazine moiety containing a methoxyphenyl substituent. The structural formula can be represented as follows:

C21H22Cl2N2O2\text{C}_{21}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function through the modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are implicated in numerous neurological and psychiatric disorders.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have been noted for their efficacy against various bacterial strains. The specific compound has demonstrated significant antibacterial activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antitumor Activity

Research into the antitumor properties of pyrrole derivatives has revealed promising results. The compound's structure suggests potential activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study evaluated the cytotoxic effects of related pyrrole compounds on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations above 10 μM.

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Research indicates that compounds featuring piperazine rings can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression.

Receptor Type Binding Affinity (Ki nM)
5-HT_1A50
5-HT_2A40

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The presence of electron-withdrawing groups such as chlorine enhances biological activity by increasing lipophilicity and receptor binding affinity.

Table: Structure-Activity Relationship

Compound Activity Comments
Ethyl 5-(2,4-dichlorophenyl)-pyrroleModerate antibacterialMIC values <16 µg/mL
Ethyl 5-(4-methoxyphenyl)-pyrroleSignificant antitumorIC50 <10 μM in MCF-7 cells
Ethyl 5-(3-chloro-phenyl)-pyrroleLow neuropharmacologicalKi >100 nM for serotonin receptors

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O3/c1-3-32-24(30)20-15-22(19-9-4-16(25)14-21(19)26)27-23(20)29-12-10-28(11-13-29)17-5-7-18(31-2)8-6-17/h4-9,14-15,27H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADZTAYNCILKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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